
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-5-carboxylic acid, 3-(4-chlorophenyl)-, ethyl ester, commonly referred to as CCE, is a synthetic compound that has been studied for its potential applications in various scientific research applications. It belongs to the family of triazole compounds, which have been studied for their potential in various fields, including medicinal, agricultural, and industrial applications. CCE is a white, crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide.
Aplicaciones Científicas De Investigación
Structural and Spectroscopic Studies
1H-1,2,4-Triazole derivatives have been the subject of extensive structural and spectroscopic studies. For example, Şahin et al. (2014) investigated compounds similar to 1H-1,2,4-Triazole-5-carboxylic acid using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques. These studies reveal the molecular structure and the presence of strong intermolecular hydrogen bonds in these compounds (Şahin et al., 2014).
Synthesis and Biological Activity
The synthesis and biological activities of 1,2,4-triazole derivatives are an active area of research. Özil et al. (2015) explored the synthesis of 1,2,4-triazole derivatives and evaluated their antimicrobial, anti-lipase, and antiurease activities, highlighting their potential in medicinal chemistry (Özil et al., 2015).
Ring-Chain Tautomerism
The study of ring-chain tautomerism in 1H-1,2,4-triazole derivatives has also been reported. Pokhodylo and Obushak (2022) synthesized a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivative and explored its tautomeric forms (Pokhodylo & Obushak, 2022).
Antibacterial Activity
1,2,4-Triazole derivatives have been examined for their antibacterial properties. For instance, Iradyan et al. (2014) synthesized 5-Thiomethylfuran-2-Carboxylic Acid Derivatives and assessed their antibacterial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Iradyan et al., 2014).
Supramolecular Synthesis
The role of 1,2,4-triazole derivatives in supramolecular synthesis has been explored. Naik et al. (2010) studied the formation of three-dimensional chains from a 1,2,4-triazole-carboxylate supramolecular synthon, showing the versatility of these compounds in crystal engineering (Naik et al., 2010).
Propiedades
IUPAC Name |
ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHJXKLSCXTVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
62230-51-7 |
Source


|
| Record name | ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

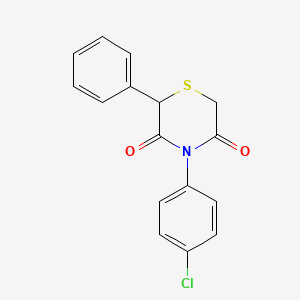

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
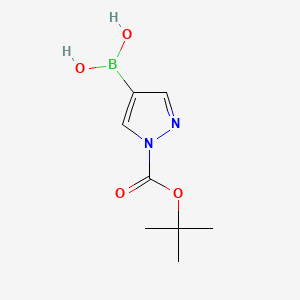
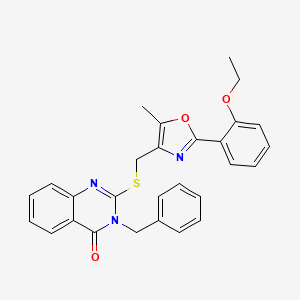
![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)
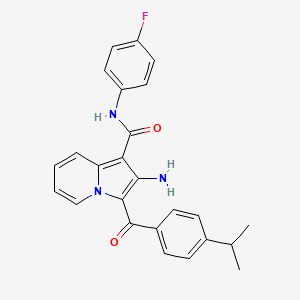
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
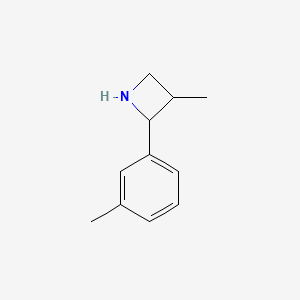
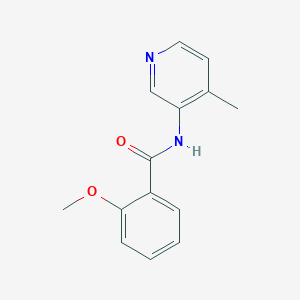
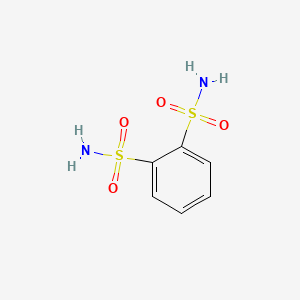
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)